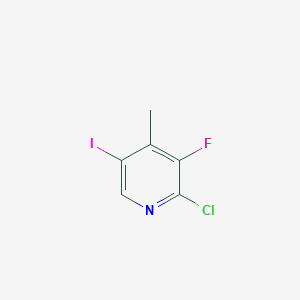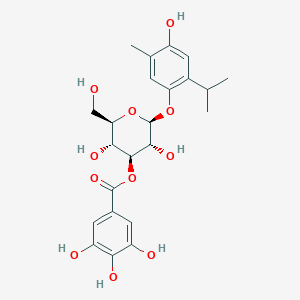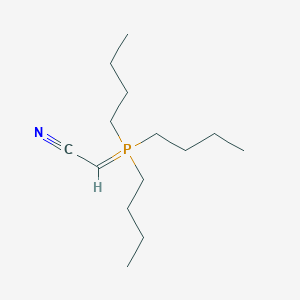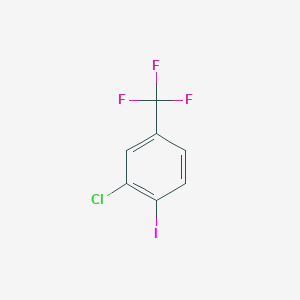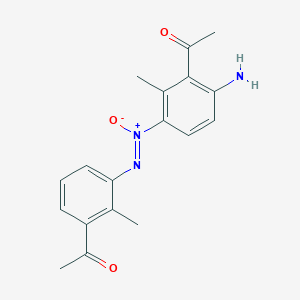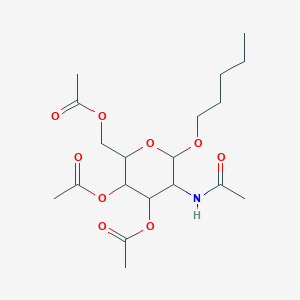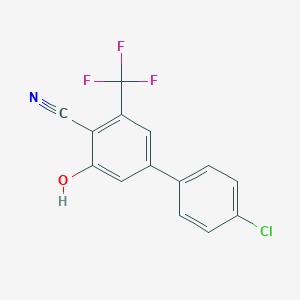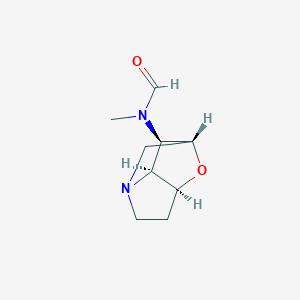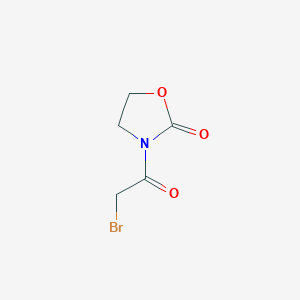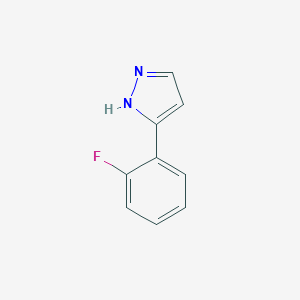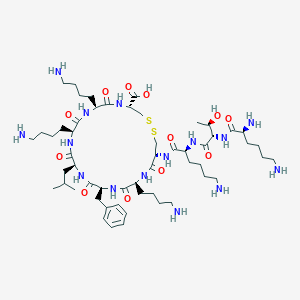
Endotoxin inhibitor
Vue d'ensemble
Description
Endotoxin, also known as lipopolysaccharide (LPS), is a major component of the outer leaflet of Gram-negative bacteria and has profound immunostimulatory and inflammatory capacity . An endotoxin inhibitor is a substance that can neutralize the effects of endotoxins. One example is the cyclic peptide KTKCKFLKKC, which forms a strong complex with lipid A, the toxic component of endotoxin . It detoxifies LPS in vitro and prevents LPS-induced cytokine release and lethality in vivo .
Molecular Structure Analysis
Endotoxins are part of the outer membrane of Gram-negative bacteria, composed of a hydrophobic lipid part (lipid A) anchored in the outer leaflet and a hydrophilic polysaccharide part that extends outside the cell . The polysaccharide part is divided into two domains: the core region and the O antigen . The structure of lipid A can differ among Gram-negative bacteria in the number and the length of fatty acid chains attached and the presence or absence of phosphate groups or other residues .
Applications De Recherche Scientifique
Endotoxin as a Drug Target
Endotoxin, a significant microbial mediator, induces an intense inflammatory and procoagulant response, leading to lethal septic shock in experimental animals. Studies have consistently demonstrated the survival advantage of endotoxin inhibition in experimental models of sepsis. However, antiendotoxin strategies in clinical trials have not yet provided reproducible survival benefits in septic patients. Ongoing trials with specific endotoxin inhibitors are critical for determining the therapeutic approach's value in managing septic shock (Opal & Glück, 2003).
Natural Anticoagulants and Endotoxin
Research has focused on the role of natural anticoagulants like antithrombin, protein C, and tissue factor pathway inhibitor (TFPI) in modulating host responses to endotoxin. These studies are driven by the intertwined relationship between coagulation and inflammation in endotoxin-induced diseases (Esmon, 2000).
Anti-endotoxic Components of Traditional Chinese Medicine
Studies on chemical components from Traditional Chinese Medicine (TCM), like organic acids of Radix Isatidis and anisodamine, have shown anti-endotoxin effects through various routes. These components represent a significant area of ongoing research, highlighting the integration of traditional medicine in combating endotoxin-induced conditions (Liu, Liu, & Guo, 2001).
Caspase Inhibitors and Endotoxin-Induced Myocardial Dysfunction
Caspase inhibitors like benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone have been studied for their effects on endotoxin-induced myocardial dysfunction and apoptosis. This research suggests that caspase activation plays a role in endotoxin-induced myocardial apoptosis, offering a potential therapeutic approach (Fauvel et al., 2001).
Endotoxin Detection in Biopharmaceuticals
Highly sensitive and accurate detection of endotoxins is crucial in biopharmaceutical product development. New methods are being developed to overcome limitations in conventional detection methods, such as the LAL-based endotoxin detection method. This area is crucial for ensuring safety in biopharmaceutical products (Dullah & Ongkudon, 2017).
Janus Kinase 3 Inhibitor and Bacterial Endotoxin
Janus kinase (JAK) 3 inhibitors, like WHI-P154, have been shown to modulate human and murine inducible nitric oxide synthase expression and nitric oxide production in response to inflammatory stimuli, including bacterial endotoxin. This research highlights the potential of JAK3 inhibition in treating inflammatory responses induced by endotoxin (Sareila et al., 2008).
Mécanisme D'action
Target of Action
Endotoxin inhibitors primarily target the lipopolysaccharides (LPS) , also known as endotoxins, which are potent toxins found in the outer membrane of Gram-negative bacteria . The most potent cell wall-derived inflammatory toxins of Gram-negative bacteria are lipopolysaccharides (endotoxins) . The inner part of the LPS, the lipid A, is responsible for one of the strongest inflammatory activities known . Another key target of endotoxin inhibitors is myeloid differentiation 2 (MD-2) , a protein that recognizes endotoxins and is required for Toll-like receptor 4 (TLR4) activity .
Mode of Action
Endotoxin inhibitors work by neutralizing endotoxins and mitigating their harmful effects. One common approach is the direct binding of inhibitors to the lipid A component of LPS, which is responsible for its toxic effects . By binding to lipid A, these inhibitors can prevent endotoxins from interacting with immune cells, thereby reducing the inflammatory response . Another approach involves the inhibition of the Toll-like receptor 4 (TLR4) complex . Endotoxin inhibitors can block the interaction between LPS and TLR4, thereby preventing the activation of these pathways .
Biochemical Pathways
Endotoxins can stimulate extracellular and intracellular pathways that lead to the activation of the immune response . The toll-like receptor (TLR) 4 is the main receptor for LPS and one of the pattern recognition receptors responsible for the early detection of microbes by the innate immune system . Endotoxin inhibitors can block the interaction between LPS and TLR4, thereby preventing the activation of these pathways .
Pharmacokinetics
It is known that these compounds must be able to reach the site of endotoxin activity in sufficient concentrations to exert their inhibitory effects . This involves absorption, distribution, metabolism, and excretion (ADME) processes that determine the bioavailability of the inhibitor .
Result of Action
The primary result of endotoxin inhibitor action is the reduction of inflammation caused by endotoxins . By neutralizing endotoxins and blocking their interaction with immune cells, endotoxin inhibitors can mitigate the harmful effects of endotoxins, including high fever, vasodilatation, diarrhea, and foetal shock syndrome .
Action Environment
The action of endotoxin inhibitors can be influenced by various environmental factors. For instance, the presence of other substances can interfere with the Limulus Amebocyte Lysate (LAL) assay, a common method for detecting endotoxins . These interfering substances can cause changes in the molecular structure of endotoxin aggregates, leading to inaccurate or total inhibition of the assay . Therefore, it is crucial to control the environment in which endotoxin inhibitors are used to ensure their efficacy and stability .
Safety and Hazards
Orientations Futures
The pharmaceutical industry has several reasons to seek alternatives to methods using natural LAL/TAL reagents . First, the volume of BE tests is growing in parallel with the demand for the reagent from the cell wall of horseshoe crab, the population of which is decreasing . The second reason is related to the significant variability in the sensitivity of the LAL/TAL reagents due to their natural origin . Therefore, it is thought that recombinant reagents are much more stable and can produce identical results .
Analyse Biochimique
Biochemical Properties
Endotoxin inhibitors interact with various biomolecules to exert their effects. The primary target of these inhibitors is the endotoxin molecule itself. They bind to the lipid A region of the LPS, which is responsible for the toxic effects of endotoxins . This binding interaction neutralizes the endotoxin, preventing it from triggering an inflammatory response . The exact nature of these interactions is complex and can vary depending on the specific structure of the endotoxin inhibitor .
Cellular Effects
Endotoxin inhibitors have profound effects on various types of cells, particularly immune cells like monocytes and macrophages . By neutralizing endotoxins, these inhibitors prevent the activation of these cells, thereby reducing the production of pro-inflammatory cytokines . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of endotoxin inhibitors involves binding interactions with endotoxins, specifically with the lipid A region of the LPS . This binding prevents the endotoxin from interacting with immune cells, thereby inhibiting the activation of these cells and the subsequent production of pro-inflammatory cytokines . In addition to this, endotoxin inhibitors may also influence gene expression, potentially downregulating the expression of genes involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of endotoxin inhibitors can change over time. For instance, studies have shown that the endotoxin neutralizing activity of these inhibitors can decrease over time, indicating a possible degradation of the inhibitor . Furthermore, long-term effects on cellular function have been observed, with endotoxin inhibitors potentially influencing cell signaling pathways and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of endotoxin inhibitors can vary with different dosages in animal models. Studies have shown that low doses of these inhibitors can effectively neutralize endotoxins and reduce inflammation . At high doses, endotoxin inhibitors may have toxic or adverse effects, potentially leading to conditions such as endotoxin shock .
Metabolic Pathways
Endotoxin inhibitors are involved in various metabolic pathways. They interact with enzymes and cofactors involved in these pathways, potentially influencing metabolic flux or metabolite levels . For instance, endotoxin inhibitors may influence the metabolism of lipids, given their interactions with the lipid A region of endotoxins .
Transport and Distribution
Endotoxin inhibitors are transported and distributed within cells and tissues through various mechanisms. They may interact with transporters or binding proteins, which can influence their localization or accumulation . For instance, endotoxin inhibitors may be transported into immune cells, where they can bind to endotoxins and prevent their interaction with these cells .
Subcellular Localization
The subcellular localization of endotoxin inhibitors can influence their activity or function. These inhibitors may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, studies have shown that endotoxin inhibitors can rapidly change their subcellular localization in response to endotoxin exposure, potentially influencing their ability to neutralize endotoxins .
Propriétés
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H97N15O12S2/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82)/t34-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJQAGFRHOLBKF-IYXJEWLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)CC2=CC=CC=C2)CC(C)C)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H97N15O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1224.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



